molecular formula C24H26F2N2O8S B1674630 ガレノキサシンメシル酸塩水和物 CAS No. 223652-90-2

ガレノキサシンメシル酸塩水和物

カタログ番号: B1674630
CAS番号: 223652-90-2
分子量: 540.5 g/mol
InChIキー: IGTHEWGRXUAFKF-NVJADKKVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ガレノキサシンメシル酸塩 [USAN] は、グラム陽性菌およびグラム陰性菌感染症の治療に使用されるキノロン系抗生物質です。これは、富山化学工業株式会社(東京都)によって発見され、日本国内では「ゲニナックス」の商標名で販売されています 。この化合物は、特に広域スペクトル抗菌活性で知られています。

科学的研究の応用

Antimicrobial Activity

Garenoxacin demonstrates potent antimicrobial activity against a range of pathogens, particularly respiratory bacteria. Clinical studies have shown its effectiveness in treating:

  • Bacterial Pneumonia : Efficacy rates ranged from 92% to 96% in patients suffering from different types of pneumonia, including mycoplasma and chlamydial pneumonia .
  • Acute Bronchitis : Garenoxacin has also been effective in treating acute bronchitis, with an overall efficacy of 85% in exacerbations of chronic respiratory diseases .
  • Otorhinolaryngological Infections : The drug showed efficacy rates between 81% and 95% for infections in this area .

Pharmacokinetic Profile

The pharmacokinetics of garenoxacin indicate favorable properties for treatment:

  • Maximum Plasma Concentration (Cmax) : Achieved levels exceed the minimum inhibitory concentration (MIC) for major pathogens, ensuring effective bacterial eradication.
  • Tissue Penetration : Good penetration into sputum and otorhinolaryngological tissues enhances its therapeutic potential against respiratory infections .

Comparative Efficacy

In comparative studies, garenoxacin has shown superior activity against certain bacterial strains compared to other antibiotics:

  • In vitro studies indicated that garenoxacin was 4 to 16 times more effective than levofloxacin against Staphylococcus aureus and viridans group streptococci .
  • In animal models of endocarditis, garenoxacin effectively sterilized aortic vegetations caused by both penicillin-susceptible and resistant strains of viridans group streptococci, outperforming levofloxacin and ceftriaxone in certain cases .

Clinical Case Studies

Several case studies have documented the clinical applications and side effects associated with garenoxacin:

  • A notable case involved a 64-year-old woman who experienced anaphylaxis following administration of garenoxacin mesylate hydrate for an upper respiratory tract infection. This highlights the importance of monitoring for adverse reactions during treatment .

Indications for Use

Garenoxacin mesylate hydrate is primarily indicated for the treatment of:

  • Respiratory Tract Infections : Including chronic bronchitis and pneumonia.
  • Skin and Soft Tissue Infections : Effective against various gram-positive bacteria.
  • Urinary Tract Infections : Demonstrated activity against common uropathogens .

Regulatory Status

Despite its promising applications, the marketing authorization for garenoxacin mesylate was withdrawn due to concerns regarding its effectiveness and safety profile. The European Medicines Agency raised issues about insufficient evidence supporting its benefits over risks, particularly concerning potential side effects like low blood pressure .

Summary Table of Efficacy Against Common Pathogens

PathogenEfficacy Rate (%)Notes
Staphylococcus aureus90.9Effective against both MSSA and MRSA
Streptococcus pneumoniae99.2High eradication rate
Haemophilus influenzae98.2Effective against beta-lactamase-negative strains
Moraxella catarrhalis96.6Effective against both resistant strains
Penicillin-resistant S. pneumoniae100Complete eradication achieved

作用機序

ガレノキサシンメシル酸塩は、DNA複製と転写に不可欠な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって、抗菌作用を発揮します。 この阻害は、細菌のDNAプロセスを阻害し、最終的には細菌の細胞死をもたらします .

生化学分析

Biochemical Properties

Garenoxacin mesylate hydrate is a potent inhibitor of bacterial DNA gyrase and Topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Garenoxacin mesylate hydrate prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth .

Cellular Effects

Garenoxacin mesylate hydrate has a broad spectrum of activity against a wide array of gram-positive and gram-negative bacteria, anaerobes, and fastidious organisms . It is particularly effective against infections caused by penicillin or fluoroquinolone-resistant S. pneumoniae . It also exerts potent effects on respiratory tract infections .

Molecular Mechanism

The molecular mechanism of action of Garenoxacin mesylate hydrate involves the inhibition of bacterial DNA gyrase and Topoisomerase IV . These enzymes are involved in the process of bacterial DNA replication. By inhibiting these enzymes, Garenoxacin mesylate hydrate prevents the unwinding and duplication of bacterial DNA, thereby inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

It has been shown to have a strong antibacterial activity against common respiratory pathogens, including drug-resistant strains .

Dosage Effects in Animal Models

The dosage effects of Garenoxacin mesylate hydrate in animal models have not been explicitly mentioned in the search results. A study has shown that Garenoxacin mesylate hydrate is highly effective against wild-type strains and mutants in a mouse pneumonia model .

Metabolic Pathways

As a quinolone antibiotic, it is known to inhibit bacterial DNA gyrase and Topoisomerase IV, which are crucial enzymes in bacterial DNA replication .

Subcellular Localization

As a quinolone antibiotic, it is known to target bacterial DNA gyrase and Topoisomerase IV, which are located in the bacterial cytoplasm .

準備方法

合成経路と反応条件

ガレノキサシンメシル酸塩の合成には、キノロン核の形成や様々な官能基の導入など、複数のステップが含まれます。典型的な重要なステップには以下が含まれます。

工業生産方法

ガレノキサシンメシル酸塩の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには以下が含まれます。

化学反応解析

反応の種類

ガレノキサシンメシル酸塩は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から形成される主な生成物には、抗菌作用が修飾されたガレノキサシンメシル酸塩の様々な誘導体が含まれます .

化学反応の分析

Types of Reactions

Garenoxacin mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Garenoxacin mesylate with modified antibacterial properties .

類似化合物との比較

類似化合物

    モキシフロキサシン: 抗菌作用が類似した別のキノロン系抗生物質です。

    レボフロキサシン: 幅広い細菌感染症に対する有効性で知られています。

    シプロフロキサシン: 様々な細菌感染症に広く使用されています

独自性

ガレノキサシンメシル酸塩は、ジフルオロメトキシ基やイソインドリン部分などの特定の構造修飾により、広域スペクトル活性と耐性菌株に対する有効性を備えている点で独特です .

生物活性

Garenoxacin mesylate hydrate (GRN) is a novel des-fluoro(6) quinolone antibiotic that exhibits significant biological activity, particularly against various bacterial pathogens. This article provides a comprehensive overview of its biological activity, including its antimicrobial efficacy, pharmacokinetics, adverse effects, and case studies related to drug eruptions.

Antimicrobial Efficacy

Garenoxacin demonstrates potent antimicrobial activity against a range of respiratory pathogens. Clinical studies have shown its effectiveness in treating conditions such as bacterial pneumonia, acute bronchitis, and infections caused by Mycoplasma and Chlamydia. The efficacy rates reported in various studies are as follows:

Condition Efficacy Rate
Bacterial pneumonia92% - 96%
Mycoplasma pneumonia92% - 96%
Chlamydial pneumonia92% - 96%
Acute bronchitis92% - 96%
Acute infectious exacerbations of chronic disease85%
Otorhinolaryngological infections81% - 95%

The drug has shown high bacterial eradication rates against common pathogens:

  • Staphylococcus aureus : 90.9%
  • Streptococcus pneumoniae : 99.2%
  • Haemophilus influenzae : 98.2%
  • Moraxella catarrhalis : 96.6%
  • Penicillin-resistant S. pneumoniae : 100%

These results indicate that GRN maintains concentrations above the minimum inhibitory concentration (MIC) for major pathogens, suggesting its effectiveness in clinical applications .

Pharmacokinetics

Garenoxacin is characterized by favorable pharmacokinetic properties:

  • Cmax (maximum plasma concentration): Achieved with a dosage of 400 mg once daily.
  • AUC (area under the plasma concentration-time curve): Indicative of good tissue penetration.
  • Cmin (trough concentration): Recorded at 1.92 µg/mL, which is above the mutant prevention concentration, minimizing the risk of developing resistant strains.

The drug's penetration into sputum and otorhinolaryngological tissues further supports its use in treating respiratory infections .

Adverse Effects

Clinical trials have indicated that garenoxacin does not exhibit the common adverse effects associated with fluoroquinolones, such as QTc prolongation or severe liver damage. No serious adverse events were reported during trials, highlighting its safety profile .

However, there have been documented cases of cutaneous reactions associated with garenoxacin use. A notable case involved a patient who developed multiple fixed drug eruptions after administration of garenoxacin, indicating that while generally safe, it can cause hypersensitivity reactions in some individuals .

Case Study: Fixed Drug Eruption

A recent case study reported a 25-year-old woman who experienced multiple fixed drug eruptions after taking garenoxacin for a sore throat. The patient exhibited erythema and mucosal erosions shortly after administration. Patch testing confirmed garenoxacin as the causative agent. Following discontinuation and treatment with corticosteroids, the patient's condition improved significantly .

Summary of Reported Cases

A review of literature revealed that garenoxacin-related drug eruptions predominantly occur in Japan. Among the reported cases:

  • The most common manifestation was fixed drug eruption.
  • Patch testing showed positive reactions in approximately 57.2% of cases.
  • Clinical outcomes were favorable upon discontinuation of the drug and initiation of corticosteroid therapy.

This highlights the importance of monitoring for skin reactions during treatment with garenoxacin .

特性

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTHEWGRXUAFKF-NVJADKKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F2N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048644
Record name Garenoxacin mesylate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223652-90-2
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223652-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garenoxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Garenoxacin mesylate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GARENOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXI6EF55FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Garenoxacin mesylate hydrate
Reactant of Route 2
Garenoxacin mesylate hydrate
Reactant of Route 3
Garenoxacin mesylate hydrate
Reactant of Route 4
Garenoxacin mesylate hydrate
Reactant of Route 5
Reactant of Route 5
Garenoxacin mesylate hydrate
Reactant of Route 6
Garenoxacin mesylate hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。